5-bromo-7-fluoroquinoline-8-carbonitrile 5-bromo-7-fluoroquinoline-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2181780-00-5
VCID: VC12007909
InChI: InChI=1S/C10H4BrFN2/c11-8-4-9(12)7(5-13)10-6(8)2-1-3-14-10/h1-4H
SMILES: C1=CC2=C(C=C(C(=C2N=C1)C#N)F)Br
Molecular Formula: C10H4BrFN2
Molecular Weight: 251.05 g/mol

5-bromo-7-fluoroquinoline-8-carbonitrile

CAS No.: 2181780-00-5

Cat. No.: VC12007909

Molecular Formula: C10H4BrFN2

Molecular Weight: 251.05 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-7-fluoroquinoline-8-carbonitrile - 2181780-00-5

Specification

CAS No. 2181780-00-5
Molecular Formula C10H4BrFN2
Molecular Weight 251.05 g/mol
IUPAC Name 5-bromo-7-fluoroquinoline-8-carbonitrile
Standard InChI InChI=1S/C10H4BrFN2/c11-8-4-9(12)7(5-13)10-6(8)2-1-3-14-10/h1-4H
Standard InChI Key PHTGVPZHTBCDGK-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(C(=C2N=C1)C#N)F)Br
Canonical SMILES C1=CC2=C(C=C(C(=C2N=C1)C#N)F)Br

Introduction

Synthesis and Manufacturing

The synthesis of 5-bromo-7-fluoroquinoline-8-carbonitrile involves multi-step protocols, often beginning with the construction of the quinoline backbone. A representative route, adapted from methods used for analogous haloquinolines, includes:

  • Quinoline Core Formation: The Skraup synthesis or Gould-Jacobs reaction may be employed to assemble the quinoline scaffold. For example, cyclization of 3-bromo-5-fluoroaniline derivatives with glycerol under acidic conditions generates the bicyclic structure .

  • Cyanation: Introduction of the carbonitrile group at position 8 is achieved via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Palladium-mediated cyanation using trimethylsilyl cyanide (TMSCN) or potassium ferrocyanide represents a plausible method.

Industrial-scale production utilizes continuous flow reactors to optimize reaction parameters (temperature, residence time) and minimize byproducts. Purification typically involves chromatography or recrystallization, yielding final products with >95% purity.

Chemical Properties and Reactivity

Electrophilic Reactivity

Biological Activity and Applications

Anticancer Mechanisms

The compound’s ability to intercalate DNA or inhibit topoisomerase II has been hypothesized based on studies of similar brominated quinolines. In vitro assays against MCF-7 breast cancer cells are warranted to validate these effects .

Material Science Applications

The rigid quinoline core and electron-withdrawing substituents make this compound a candidate for organic light-emitting diodes (OLEDs) or non-linear optical materials.

Industrial and Research Applications

Application AreaDescription
PharmaceuticalsIntermediate in synthesizing kinase inhibitors or antimicrobial agents .
AgrochemicalsBuilding block for herbicides targeting plant cytochrome complexes.
Coordination ChemistryLigand for transition metal catalysts in asymmetric synthesis .

Future Directions

  • Biological Screening: Comprehensive in vitro and in vivo studies to elucidate pharmacokinetic and pharmacodynamic profiles.

  • Process Optimization: Development of greener synthetic routes using biocatalysts or solvent-free conditions.

  • Materials Characterization: Exploration of optoelectronic properties through density functional theory (DFT) calculations .

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